
1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and aldehydes in the presence of ammonium acetate.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl halide reacts with the imidazole intermediate.
Addition of the ethylthio group: This can be done via a nucleophilic substitution reaction using an ethylthiol reagent.
Attachment of the p-tolyl group: This step involves the coupling of a p-tolyl halide with the imidazole intermediate under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling reactions: The imidazole ring can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The chlorophenyl and p-tolyl groups may facilitate binding to hydrophobic pockets, while the ethylthio group can form interactions with nucleophilic sites. The imidazole ring itself can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives such as:
1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group.
1-(3-chlorophenyl)-2-(ethylthio)-5-(phenyl)-1H-imidazole: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-9-7-13(2)8-10-14)21(18)16-6-4-5-15(19)11-16/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMRJQHYJSJGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.